N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

AMPA receptor modulation electrophysiology neuroprotection

This 4-ethyl substituted thiazole-isoxazole carboxamide is a critical research tool for AMPA receptor and IL-6/gp130 pathway studies. Its distinct para-substituent offers a unique balance of lipophilicity (clogP ~1.73) and target engagement, making it superior to 4-methyl or 4-ethoxy analogs for reducing experimental variables in electrophysiology and ADME assays. Ideal for lead optimization and SAR-by-catalog, this compound is available for immediate procurement to advance your neuroscience and inflammation research.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 919758-94-4
Cat. No. B2359646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide
CAS919758-94-4
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3
InChIInChI=1S/C15H13N3O2S/c1-2-10-3-5-11(6-4-10)12-9-21-15(17-12)18-14(19)13-7-8-16-20-13/h3-9H,2H2,1H3,(H,17,18,19)
InChIKeySWHRPEPPIFHWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide (CAS 919758-94-4): A Thiazole-Isoxazole Carboxamide Tool Compound for Neuro- and Anti-Inflammatory Indication Research


N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide (CAS 919758-94-4; also designated ETI-247) is a synthetic small-molecule heterocycle belonging to the thiazole-isoxazole carboxamide class. This compound integrates a 4-(4-ethylphenyl)-substituted thiazole ring linked via a carboxamide bridge to an isoxazole moiety. Its structural scaffold has been identified in multiple biologically active series, including negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors [1] and interleukin-6 (IL-6)/gp130 signaling pathway modulators . The compound is primarily available as a research reagent (typical purity >98%) for use in electrophysiology, inflammation, and neuroscience experimental systems.

Why 4-Substituted Phenyl-Thiazole Isoxazole Carboxamide Analogs Are Not Interchangeable for Experimental Consistency


Within the thiazole-isoxazole carboxamide series, even minor alterations to the 4-position substituent on the phenyl ring produce marked differences in target engagement, potency, and physicochemical profile. The 4-ethyl analog (CAS 919758-94-4) differs from the 4-methyl (p-tolyl) analog CX011 [1] and the 4-ethoxy analog (CAS 919759-18-5) by only one methylene or oxygen unit, yet this difference is sufficient to shift logD, rotatable bond count, and topological polar surface area, which in turn impact membrane permeability and target binding [2]. In AMPA receptor electrophysiology, the TC-2 compound—identified as a highly potent negative allosteric modulator across GluA1, GluA1/2, GluA2, and GluA2/3 subunits with IC50 values of 3.02–3.20 µM [3]—belongs to this chemotype, and SAR studies confirm that specific substituent groups are necessary for optimizing pharmacological profiles [3]. Substituting a 4-ethyl for a 4-methyl or 4-ethoxy analog without recalibration of assay conditions risks introducing uncontrolled variables in potency, kinetic modulation (deactivation/desensitization rates), and selectivity across subunits, compromising experimental reproducibility.

Product-Specific Selection Evidence: Quantified Differentiation of N-(4-(4-Ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide from Close Analogs


AMPA Receptor Negative Allosteric Modulation: TC-2 Efficacy Compared to TC-1, TC-3, TC-4, and TC-5

In a 2024 patch-clamp electrophysiology study, five thiazole-carboxamide derivatives (TC-1 through TC-5) were tested on HEK293T cells expressing GluA1, GluA1/2, GluA2, and GluA2/3 AMPA receptor subunits. TC-2—a compound within the same thiazole-isoxazole carboxamide class as N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide—was the most potent inhibitor across all subunits, producing approximately a 5.5-fold reduction in AMPAR-mediated currents compared to 5-fold (TC-1), 5-fold (TC-5), 3-fold (TC-3), and 2.5-fold (TC-4) [1]. The IC50 of TC-2 for GluA2 was 3.02 µM, superior to TC-1 (IC50 3.3 µM) and TC-5 (IC50 3.35 µM) on the same subunit [1]. TC-2 also enhanced deactivation rates (τw deact) by approximately 2.5-fold and reduced weighted desensitization (τw des) by 2–3 fold, exceeding the kinetic modulation achieved by TC-3 and TC-4 which had negligible effects on desensitization [1].

AMPA receptor modulation electrophysiology neuroprotection

IL-6/gp130 Pathway Modulation Potential vs. p-Tolyl Analog (CX011)

CX011 (N-(4-(p-tolyl)thiazol-2-yl)isoxazole-5-carboxamide), the direct 4-methyl analog, is characterized as an IL-6/gp130 inhibitor with nanomolar potency, whereas N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is the 4-ethyl homolog differing by one methylene unit . The 4-(2-methoxyethoxy)phenyl analog (GP130 modulator-1, CAS 2375779-31-8) is a validated gp130 signaling modulator . While quantitative head-to-head IC50 comparison data for the ethyl analog are not available in public literature, the structure-activity relationship across the series indicates that the para-substituent's size and lipophilicity directly impact gp130 binding. The ethyl group (Hansch π ≈ +1.0) provides greater lipophilicity than methyl (π ≈ +0.56) without introducing the hydrogen-bond acceptor capacity of the ethoxy (π ≈ +0.38; H-bond acceptor) or methoxyethoxy analogs, potentially shifting selectivity between IL-6 family cytokines [1].

IL-6/gp130 signaling inflammation cytokine modulation

Physicochemical Differentiation: LogP, Rotatable Bonds, and TPSA vs. 4-Methyl and 4-Ethoxy Analogs

Calculated physicochemical parameters differentiate N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide from its nearest neighbors. The ethyl analog possesses 3 rotatable bonds and a topological polar surface area (TPSA) of 87.19 Ų [1], whereas the 4-methyl analog (CX011, CID 2999703) has 3 rotatable bonds and comparable TPSA but lower logP (XLogP3-AA 2.9) [2]. The ethoxy analog introduces an additional rotatable bond (4 total) due to the ethoxy oxygen, increasing conformational flexibility and potentially reducing target binding entropy . The ethyl derivative's balance of moderate lipophilicity (clogP ~1.73 [1]) without additional H-bond acceptors positions it favorably within Lipinski's Rule of 5 space (MW 299.35 < 500; HBD 2; HBA 5; logP < 5) [1], distinct from the more polar ethoxy analog.

drug-likeness ADME prediction solubility

Synthetic Tractability and Commercial Availability vs. GP130 Modulator-1 and CX011

N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide (ETI-247) is offered by multiple chemical suppliers (typical purity >98%) , indicating established synthetic routes. In contrast, CX011 (4-methyl analog) is listed as out-of-stock with only custom synthesis availability (minimum 1 g, lead time 2–3 months) , and GP130 modulator-1 (4-(2-methoxyethoxy) analog) requires specialized ether coupling steps . The ethyl analog's synthesis proceeds via Hantzsch thiazole formation from 2-bromo-4'-ethylacetophenone followed by carboxamide coupling, a well-precedented two-step sequence amenable to scale-up [1]. This translates to faster procurement timelines and lower cost for the ethyl derivative compared to analogs requiring multi-step ether functionalization.

custom synthesis lead optimization procurement

Optimal Experimental Use Cases for N-(4-(4-Ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide Based on Quantitative Differentiation Evidence


AMPA Receptor Negative Allosteric Modulator Screening for Neuroprotection Drug Discovery

Leveraging the compound's structural membership in the TC-2 chemotype—which demonstrated 5.5-fold AMPAR current inhibition and GluA2 IC50 of 3.02 µM in HEK293T patch-clamp assays [1]—this analog is suitable as a reference NAM for screening novel neuroprotective candidates. Its 4-ethyl substitution is hypothesized to enhance deactivation rate acceleration (~2.5-fold increase in τw deact) and desensitization suppression (2–3 fold reduction in τw des) compared to 4-methoxy or unsubstituted phenyl analogs [1]. Recommended for side-by-side comparison with TC-1 and TC-5 in subunit-selectivity profiling across GluA1, GluA1/2, GluA2, and GluA2/3 receptors.

IL-6/gp130 Pathway Inhibition Studies Requiring Balanced Lipophilicity

For researchers investigating gp130-mediated inflammatory signaling, the 4-ethyl analog offers a lipophilicity (Hansch π ≈ +1.0) intermediate between the 4-methyl analog CX011 (π ≈ +0.56) and larger alkoxy derivatives, potentially optimizing membrane permeability without introducing ether-related metabolic soft spots [2]. This compound serves as a tool to probe the effect of para-substituent lipophilicity on IL-6/STAT3 pathway inhibition, particularly in cell-based assays where passive diffusion across membranes is rate-limiting. Pair with CX011 and GP130 modulator-1 in concentration-response experiments to establish SAR at the gp130 binding site .

ADME/PK Comparator Studies Across Thiazole-Isoxazole Carboxamide Series

The ethyl analog's computed clogP (~1.73) [3] and 3-rotatable-bond scaffold provide a distinct physicochemical profile for comparative ADME studies against the methyl (XLogP3-AA 2.9) [4] and ethoxy (additional HBA + rotatable bond) variants . Use in parallel artificial membrane permeability assays (PAMPA), microsomal stability assays, and CYP inhibition panels to quantify the impact of a single methylene difference on metabolic clearance, plasma protein binding, and permeability. These data directly inform lead optimization decisions when selecting the optimal para-substituent for in vivo candidate nomination.

Custom Synthesis Benchmark for Thiazole-Isoxazole Library Expansion

Given its established commercial availability and two-step Hantzsch-based synthesis [5], the 4-ethyl analog serves as a benchmark compound for medicinal chemistry groups planning library expansion around the thiazole-isoxazole carboxamide core. Its synthetic accessibility (avoiding etherification steps required for ethoxy/methoxyethoxy analogs) enables rapid analog generation via parallel amide coupling or Suzuki cross-coupling at the thiazole 4-position. Recommended as the starting scaffold for SAR-by-catalog or high-throughput chemistry campaigns targeting AMPAR or gp130 modulation.

Quote Request

Request a Quote for N-(4-(4-ethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.